molecular formula C17H16O5 B1253008 Sativanone CAS No. 70561-31-8

Sativanone

Cat. No.: B1253008
CAS No.: 70561-31-8
M. Wt: 300.30 g/mol
InChI Key: JOVYBWHPTQRVNZ-AWEZNQCLSA-N
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Description

Sativanone is a naturally occurring compound found in various plant species, particularly within the Fabaceae family. It is classified as an isoflavonoid, a type of flavonoid known for its diverse biological activities. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sativanone can be synthesized through several chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis may start with the condensation of 2,4-dimethoxybenzaldehyde with acetophenone, followed by cyclization and subsequent hydroxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. Plants such as Dalbergia odorifera are rich in this compound, and the compound can be isolated using solvent extraction followed by chromatographic purification . This method ensures the compound’s purity and maintains its bioactive properties.

Chemical Reactions Analysis

Types of Reactions: Sativanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

Sativanone has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing other bioactive compounds and as a model compound for studying isoflavonoid chemistry.

    Biology: this compound is used to investigate its effects on cellular processes, including its role in modulating oxidative stress and inflammation.

    Medicine: Research has shown that this compound exhibits potential anticancer, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.

    Industry: this compound is explored for its use in cosmetics and nutraceuticals due to its bioactive properties.

Mechanism of Action

Sativanone exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Sativanone is structurally similar to other isoflavonoids, such as:

  • Violanone
  • 3’-O-Methylviolanone
  • Formononetin
  • Daidzein
  • Genistein

Uniqueness: this compound stands out due to its specific substitution pattern on the aromatic ring, which imparts unique biological activities. Compared to its analogs, this compound has shown stronger anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .

Properties

CAS No.

70561-31-8

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

(3R)-3-(2,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-11-4-6-12(15(8-11)21-2)14-9-22-16-7-10(18)3-5-13(16)17(14)19/h3-8,14,18H,9H2,1-2H3/t14-/m0/s1

InChI Key

JOVYBWHPTQRVNZ-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)OC

SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)OC

Synonyms

sativanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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